Nithiazine
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Overview
Description
Nithiazine is a synthetic compound that belongs to the class of nitromethylene neonicotinoid insecticides. It was first synthesized in the 1970s by Shell (Modesto, CA) and is historically significant as the model molecule for neonicotinoids, a new family of pesticides . This compound acts as an agonist of the nicotinic acetylcholine receptor, affecting the Na/K ionophore in mammals and insects . Despite its potential, this compound’s poor photostability has limited its use as an insecticide in fields or other environments .
Preparation Methods
Nithiazine can be synthesized through various synthetic routes. One common method involves the reaction of this compound with malononitrile or ethyl cyanoacetate and benzaldehyde . The synthesized compounds are identified by 1H NMR and IR spectroscopy, and elemental analysis
Chemical Reactions Analysis
Nithiazine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various derivatives.
Reduction: Photoreduction of this compound in water produces dimers and nitrile, nitroso, and oxime derivatives.
Substitution: This compound analogues can be synthesized by substituting different functional groups, such as the 1,4-dihydropyridine structure.
Common reagents used in these reactions include malononitrile, ethyl cyanoacetate, and benzaldehyde . Major products formed from these reactions are dimers and various derivatives like nitrile, nitroso, and oxime .
Scientific Research Applications
Nithiazine has several scientific research applications:
Mechanism of Action
Nithiazine exerts its effects by acting as an agonist of the nicotinic acetylcholine receptor . This receptor controls the flow of Na and K ions through channels in the neuronal postsynaptic membranes . By opening and closing these channels, this compound disrupts the dynamic ratio of intracellular to extracellular Na and K concentrations, leading to insect toxicity . The compound’s selectivity for insect receptors over vertebrate receptors contributes to its insecticidal properties .
Comparison with Similar Compounds
Nithiazine is unique among neonicotinoids due to its nitromethylene chromophore, which contributes to its instability under sunlight . Similar compounds include:
Imidacloprid: A widely used neonicotinoid with greater photostability and lower mammalian toxicity.
Nitenpyram: Another neonicotinoid with similar insecticidal properties but better stability.
Acetamiprid: Known for its broad-spectrum insecticidal activity and improved photostability.
This compound’s uniqueness lies in its role as the prototype for neonicotinoid insecticides, despite its limitations in practical applications .
Properties
CAS No. |
63486-51-1 |
---|---|
Molecular Formula |
C5H8N2O2S |
Molecular Weight |
160.20 g/mol |
IUPAC Name |
(2E)-2-(nitromethylidene)-1,3-thiazinane |
InChI |
InChI=1S/C5H8N2O2S/c8-7(9)4-5-6-2-1-3-10-5/h4,6H,1-3H2/b5-4+ |
InChI Key |
LZTIMERBDGGAJD-SNAWJCMRSA-N |
Isomeric SMILES |
C1CN/C(=C\[N+](=O)[O-])/SC1 |
Canonical SMILES |
C1CNC(=C[N+](=O)[O-])SC1 |
Origin of Product |
United States |
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